molecular formula C11H7F2NO B13050482 5-Fluoro-4-(4-fluorophenyl)pyridin-2(1H)-one

5-Fluoro-4-(4-fluorophenyl)pyridin-2(1H)-one

Cat. No.: B13050482
M. Wt: 207.18 g/mol
InChI Key: QSSCAMXARKMKJD-UHFFFAOYSA-N
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Description

5-Fluoro-4-(4-fluorophenyl)pyridin-2(1H)-one is a fluorinated pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(4-fluorophenyl)pyridin-2(1H)-one typically involves the fluorination of pyridine derivatives. One common method includes the selective fluorination of 2-aminopyrimidines using Selectfluor in the presence of silver carbonate (Ag2CO3) as a catalyst . This method provides high yields and excellent regioselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(4-fluorophenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

5-Fluoro-4-(4-fluorophenyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(4-fluorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-(4-fluorophenyl)pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of two fluorine atoms. This gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H7F2NO

Molecular Weight

207.18 g/mol

IUPAC Name

5-fluoro-4-(4-fluorophenyl)-1H-pyridin-2-one

InChI

InChI=1S/C11H7F2NO/c12-8-3-1-7(2-4-8)9-5-11(15)14-6-10(9)13/h1-6H,(H,14,15)

InChI Key

QSSCAMXARKMKJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC=C2F)F

Origin of Product

United States

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